molecular formula C6H12O3 B1205302 2-Hydroxy-4-methylpentanoic acid CAS No. 498-36-2

2-Hydroxy-4-methylpentanoic acid

Cat. No.: B1205302
CAS No.: 498-36-2
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Hydroxy-4-methylpentanoic acid, also known as DL-leucic acid, is primarily targeted at various bacteria associated with fermentation . It has been found to have fungicidal properties, particularly against Aspergillus species .

Mode of Action

The compound interacts with its targets by disrupting their normal metabolic processes. It is synthesized by different strains of Clostridium butyricum when fed with L-leucine . This interaction results in the production of this compound, which then exhibits its antifungal activity .

Biochemical Pathways

The compound is involved in the metabolism of the branched-chain amino acids . It is produced as a part of the fermentation processes of several different bacteria . The synthesis of this compound greatly increases when the bacteria are fed with L-leucine .

Pharmacokinetics

It has been found in different areas of the human gut, isolated in amniotic fluid, and in the urine of patients with certain metabolic deficiencies . This suggests that the compound may be absorbed and metabolized in the body, and excreted through urine.

Result of Action

The primary result of the action of this compound is its antifungal activity, especially against Aspergillus species . It disrupts the normal metabolic processes of these fungi, inhibiting their growth and proliferation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s synthesis by Clostridium butyricum greatly increases when the bacteria are fed with L-leucine . This suggests that the availability of L-leucine in the environment can influence the production and hence the action of this compound. Furthermore, the compound has been found in wines and beers, suggesting that it may contribute to the aroma of these alcohols .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-methylvaleric acid plays a significant role in biochemical reactions, particularly in the metabolism of leucine. It is known to interact with several enzymes and proteins. One of the key enzymes involved is leucine dehydrogenase, which catalyzes the conversion of leucine to 2-hydroxy-4-methylvaleric acid. This compound also interacts with proteins involved in muscle protein synthesis, such as mTOR (mechanistic target of rapamycin) and S6 kinase, promoting anabolic processes .

Cellular Effects

2-Hydroxy-4-methylvaleric acid has been shown to influence various cellular processes. In muscle cells, it enhances protein synthesis and reduces muscle protein breakdown, which is beneficial for muscle growth and recovery. It also affects cell signaling pathways, particularly the mTOR pathway, which is crucial for cell growth and metabolism. Additionally, 2-hydroxy-4-methylvaleric acid has been reported to have antimicrobial effects, inhibiting the growth of certain bacterial and fungal species .

Molecular Mechanism

The molecular mechanism of 2-hydroxy-4-methylvaleric acid involves its interaction with key signaling molecules and enzymes. It binds to and activates mTOR, leading to the phosphorylation and activation of downstream targets such as S6 kinase. This activation promotes protein synthesis and cell growth. Additionally, 2-hydroxy-4-methylvaleric acid has been shown to inhibit the activity of proteolytic enzymes, reducing protein degradation in muscle cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-hydroxy-4-methylvaleric acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to 2-hydroxy-4-methylvaleric acid can lead to sustained increases in muscle protein synthesis and reductions in muscle atrophy .

Dosage Effects in Animal Models

The effects of 2-hydroxy-4-methylvaleric acid vary with different dosages in animal models. At low to moderate doses, it promotes muscle growth and recovery without significant adverse effects. At high doses, it can lead to toxicity and adverse effects such as liver damage and metabolic imbalances. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases do not enhance the outcomes .

Metabolic Pathways

2-Hydroxy-4-methylvaleric acid is involved in the metabolic pathways of leucine. It is produced from leucine through the action of leucine dehydrogenase and can be further metabolized into other compounds such as acetyl-CoA, which enters the citric acid cycle. This compound also interacts with cofactors such as NAD+ (nicotinamide adenine dinucleotide) during its conversion processes .

Transport and Distribution

Within cells and tissues, 2-hydroxy-4-methylvaleric acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and is distributed to different tissues, including muscle and liver. Binding proteins may also facilitate its transport and localization within cells, ensuring its availability for metabolic processes .

Subcellular Localization

2-Hydroxy-4-methylvaleric acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, with mitochondrial localization being particularly important for its role in energy metabolism. Post-translational modifications and targeting signals may direct 2-hydroxy-4-methylvaleric acid to specific organelles, enhancing its functional roles .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: Converts the alcohol group to a ketone or carboxylic acid.

    Reduction: Reduces the carboxylic acid group to an alcohol.

    Substitution: Replaces the hydroxyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed.

Major Products:

    Oxidation: Produces 2-keto-4-methylpentanoic acid.

    Reduction: Yields 2-hydroxy-4-methylpentanol.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4-methylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities. Its ability to be synthesized by bacterial fermentation and its potential anabolic effects make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

2-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFTAZAXQPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54641-21-3 (mono-hydrochloride salt)
Record name alpha-Hydroxyisocaproic acid
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DSSTOX Substance ID

DTXSID80862047
Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000665
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Boiling Point

249.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
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Solubility

886 mg/mL
Record name Leucinic acid
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CAS No.

498-36-2, 10303-64-7
Record name (±)-2-Hydroxyisocaproic acid
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Record name alpha-Hydroxyisocaproic acid
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name 2-hydroxy-4-methylvaleric acid
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Record name DL-2-hydroxy-4-methylvaleric acid
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Record name LEUCIC ACID, DL-
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Record name Leucinic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methylpentanoic acid
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Customer
Q & A

ANone: HICA exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including a multi-drug resistant Pseudomonas aeruginosa strain []. It also demonstrates fungicidal activity against several fungal species, including Candida albicans [, , ].

ANone: HICA penetrates bacterial cell membranes, causing depolarization, membrane rupture, leakage of cellular contents, and ultimately, cell death []. In C. albicans, HICA inhibits cell growth and biofilm formation, potentially by interfering with acetaldehyde production and metabolism [].

ANone: HICA's activity is only marginally inactivated by clinically-relevant concentrations of dentine, suggesting its potential as an interappointment medication in root canal infections [, ].

ANone: In ex vivo studies, HICA paste demonstrated superior activity against Enterococcus faecalis compared to calcium hydroxide and chlorhexidine digluconate, highlighting its potential for root canal medication [, ].

ANone: While HICA's exact mechanism of action remains to be fully elucidated, studies suggest it might target microbe-specific metabolic pathways []. For example, in C. albicans, HICA appears to interfere with acetaldehyde production and metabolism, impacting biofilm formation and potentially reducing mutagenic potential [].

ANone: In the context of antimicrobial activity, HICA's interaction with its target leads to bacterial membrane disruption, leakage of cellular contents, and ultimately cell death []. In C. albicans biofilms, HICA exposure results in aberrant hyphae and collapsed hyphal structures []. Furthermore, HICA demonstrates anti-inflammatory properties in a murine C. albicans biofilm model, reducing the expression of matrix metalloproteinase 9 (MMP-9) and myeloperoxidase (MPO) [].

ANone: The molecular formula of HICA is C6H12O3, and its molecular weight is 132.16 g/mol.

ANone: While the provided abstracts don't delve into detailed spectroscopic data, they mention the use of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF-MS) [, ] for the identification and quantification of HICA in various samples. These techniques provide information about the mass-to-charge ratio of ions, aiding in compound identification. Researchers often rely on databases like the Human Metabolome Database (HMDB) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to interpret mass spectral data and identify metabolites like HICA [].

ANone: While specific data on material compatibility isn't explicitly mentioned in the provided abstracts, HICA's potential use as an intracanal medicament suggests its compatibility with biological tissues within a certain concentration range [].

ANone: Studies on N-methylated sansalvamide A peptide analogues, which share structural similarities with HICA, particularly the presence of a 2-hydroxyisocaproic acid residue, show that N-methylation can enhance potency and selectivity against certain tumor cell lines []. Additionally, research on phomalide, a cyclic depsipeptide containing HICA, highlights the importance of the double bond configuration for its host-selective phytotoxicity [].

ANone: While specific analogues of HICA are not extensively discussed in the provided abstracts, research on related compounds offers insights into structure-activity relationships. For instance, the study on phomalide and its analogues, including dihydrophomalides, revealed that the presence and configuration of a double bond within the molecule are crucial for its selective phytotoxicity []. This suggests that even minor structural modifications to HICA might significantly alter its biological activity and target specificity.

ANone: Based on the research, HICA shows promise in the following areas:

  • Antimicrobial agent: Its broad-spectrum activity against bacteria and fungi, along with its ability to penetrate dentine, makes it a potential candidate for treating root canal infections and other superficial infections [, , , , ].
  • Anti-inflammatory agent: HICA's ability to attenuate inflammatory responses in a murine C. albicans biofilm model suggests its potential for treating chronic biofilm infections and inflammation-related conditions [].
  • Food preservation: HICA's natural origin and antimicrobial properties make it a potential candidate for food preservation, aligning with the growing demand for natural food preservatives [].

ANone: HICA is a natural metabolite produced through the leucine degradation pathway in humans and some microorganisms [, ]. Certain Clostridium species can convert leucine and other amino acids into their corresponding 2-hydroxy acids, including HICA [, ].

ANone: While the provided abstracts don't delve deep into HICA's metabolic pathways, they mention that mammalian cells can metabolize and utilize it for protein production []. Conversely, certain lactobacilli and a few other bacterial or fungal species possess enzymes needed for HICA metabolism [].

ANone: Yes, a recent study found that HMOs, including 2'-Fucosyllactose (2'FL), Lacto-N-neotetraose (LNnT), 3'Sialyllactose (3'SL), and 6'Sialyllactose (6'SL) can impact the gut microbiome of children and adults []. These HMOs increased short-chain fatty acids (SCFAs) and other beneficial metabolites, including 2-hydroxyisocaproic acid.

ANone: A study utilizing CE-MS metabolome analysis of saliva samples from Japanese patients with oral squamous cell carcinoma (OSCC) identified 2-hydroxy-4-methylvaleric acid (HICA) as a potential marker for discriminating between OSCC patients and healthy controls [].

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